molecular formula C7H5F2NS B2388922 2,6-Difluorobenzene-1-carbothioamide CAS No. 60230-33-3

2,6-Difluorobenzene-1-carbothioamide

Cat. No. B2388922
CAS RN: 60230-33-3
M. Wt: 173.18
InChI Key: CDNBRWKDBSHYFJ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzene-1-carbothioamide is a chemical compound that belongs to the class of fluorobenzene derivatives. It has a molecular formula of C₇H₅F₂NS and a molecular weight of 173.183 g/mol .


Synthesis Analysis

The synthesis of 2,6-difluorobenzothioamide involves a solution of 2,6 difluorobenzamide (1 eq) and Lawesson’s reagent (0.5 eq.) in toluene (0.2 M) which is heated at 90° C. for 14 hours . Upon cooling, the volatiles are removed in vacuo and purified by SiO2 chromatography (25% EtOAc/hexanes) yielding 2,6-difluorobenzothioamide as a light yellow solid (99%) .


Molecular Structure Analysis

The molecular structure of 2,6-Difluorobenzene-1-carbothioamide is represented by the formula C₇H₅F₂NS .


Physical And Chemical Properties Analysis

2,6-Difluorobenzene-1-carbothioamide has a molecular weight of 173.183 g/mol . It is recommended to be stored at ambient temperature .

Scientific Research Applications

Environmental Fate and Toxicity of Fluorinated Compounds

Polyfluoroalkyl Chemicals Degradation

Research on polyfluoroalkyl chemicals, including their degradation in the environment, highlights the challenges in understanding the fate and toxicity of these compounds. Microbial degradation studies suggest a complex environmental fate, necessitating more research on their occurrence and impact (Liu & Avendaño, 2013).

Toxicity and Environmental Impact of PFAS Alternatives

Studies on the toxicity and environmental impact of per- and polyfluoroalkyl substances (PFASs) alternatives indicate significant concern. These alternatives, designed to replace harmful PFASs, exhibit potential toxicity and environmental persistence similar to or greater than their predecessors (Wang et al., 2019).

Analytical and Material Science Applications

Analytical Methods for Antioxidant Activity

The development of analytical methods, such as those based on fluorescence for detecting antioxidants, provides a framework for understanding how similar methodologies could be adapted for studying 2,6-Difluorobenzene-1-carbothioamide and its interactions in various systems (Munteanu & Apetrei, 2021).

Adsorption Behavior of Perfluorinated Compounds

Insights into the adsorption behavior and mechanisms of perfluorinated compounds on different materials offer potential applications for 2,6-Difluorobenzene-1-carbothioamide in environmental remediation technologies. Understanding these interactions can inform the design of new materials for contaminant removal (Du et al., 2014).

properties

IUPAC Name

2,6-difluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNBRWKDBSHYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzene-1-carbothioamide

CAS RN

60230-33-3
Record name 2,6-difluorobenzene-1-carbothioamide
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Synthesis routes and methods I

Procedure details

Into a 3 L three necked round bottom flask equipped with a mechanical stirrer, dry ice condenser, dropping funnel, and outlet to a trap filled with bleach was added pyridine (550 mL), 2,6-difluorobenzonitrile (208 g, 1.50 mol), triethylamine (202 g, 279 mL, 2.0 mol), and sodium sulfide hydrate (521 g, 2.17 mol-broken into pieces small enough to fit into the flask). The temperature of the stirred mixture was lowered to approximately 5° C. and to the slurry was added dropwise concentrated hydrochloric acid (143 g, 288 mL, 3.99 mol). An exotherm was noted and the rate of addition of the hydrochloric acid was such that the temperature of the reaction mixture did not exceed 25° C. for a total addition time of 75 min. The cooling bath was removed and the slurry was allowed to warm to RT and to stir over night. The mixture was poured into water (2 L) and was extracted with ether (3×500 mL). The ether layer was washed with dilute sulfuric acid, water, brine, dried (MgSO4), and the solvent removed in vacuo to give 232 grams of crude product. The starting material was removed from the product via kugelrohr distillation to give 197 g (76%) of 2,6-difluorobenzenethioamide. This material was used without further purification.
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Synthesis routes and methods II

Procedure details

As illustrated in step a of Scheme III, 2,6-difluorobenzonitrile is reacted with triethylamine, sodium sulfide hydrate, and hydrochloric acid in pyridine at room temperature to give 2,6-difluorobenzenethioamide.
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Synthesis routes and methods III

Procedure details

A solution of 2, 6 difluorobenzamide (1 eq) and Lawesson's reagent (0.5 eq.) in toluene (0.2 M) was heated at 90° C. for 14 hours. Upon cooling the volatiles were removed in vacuo and purified by SiO2 chromatography (25% EtOAc/hexanes) yielding 2,6-difluorobenzothioamide as a light yellow solid (99%). LCMS (m/z): 174.1 (MH+); LC Rt=2.19 min.
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